2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A) is a triazolopyrimidine derivative characterized by a 1,2,4-triazole fused pyrimidine core. Key structural features include:
- A 4-fluorophenylamino group at position 5 of the triazolopyrimidine ring.
- A 7-methyl substituent on the pyrimidine moiety.
- An N-(4-methylphenyl)acetamide side chain at position 2.
This scaffold is pharmacologically significant due to the triazolopyrimidine core’s ability to mimic purine bases, enabling interactions with enzymes like kinases or polymerases . The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the acetamide group modulates solubility and target binding .
Properties
IUPAC Name |
2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-3-7-16(8-4-13)24-19(29)12-27-21(30)28-18(26-27)11-14(2)23-20(28)25-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADFGSTJBWRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyrimidine ring.
Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs and Modifications
Below is a comparative analysis of Compound A with two closely related analogs (Table 1):
Table 1: Structural and Bioactivity Comparison
Key Observations:
Substituent Position on the Acetamide Group: Compound A’s 4-methylphenyl group vs. Compound B’s 2,5-dimethylphenyl alters steric and electronic properties. The para-methyl group in A may favor planar binding to hydrophobic enzyme pockets, whereas B’s ortho/meta methyl groups could disrupt binding due to steric hindrance .
Amino Group Modifications: Compound C’s 4-fluoro-3-methylphenylamino group adds a methyl substituent adjacent to fluorine. This may enhance metabolic stability compared to A’s unsubstituted 4-fluorophenylamino group .
Triazolopyrimidine Core :
- All compounds retain the 7-methyl and 3-oxo groups, critical for maintaining the scaffold’s conformational rigidity and hydrogen-bonding capacity .
Bioactivity and Pharmacological Implications
- Kinase Inhibition Potential: Triazolopyrimidines are known to inhibit kinases (e.g., JAK2, EGFR). The fluorine and methyl groups in Compound A and B likely enhance selectivity, while Compound C’s chlorine may improve potency .
- Anticancer Activity : Analogs with chlorine substituents (e.g., Compound C ) have demonstrated higher anticancer activity in studies on thiophene-triazolopyrimidine hybrids .
- Metabolic Stability : Fluorine in A and B reduces oxidative metabolism, whereas C ’s additional methyl group may further prolong half-life .
Biological Activity
The compound 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide is a derivative of triazolopyrimidine known for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure
The compound features a complex structure characterized by:
- A triazolo[4,3-c]pyrimidine core.
- Substituents including a 4-fluoroanilino group and a 4-methylphenyl acetamide moiety.
Synthesis
The synthesis typically involves several steps:
- Formation of the triazolopyrimidine core through cyclization.
- Nucleophilic substitution to introduce the 4-fluoroanilino group.
- Alkylation with a 4-methylphenyl halide under basic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
Studies have shown that derivatives of triazolopyrimidines can act as inhibitors for specific enzymes. For instance, compounds similar to our target have demonstrated the ability to inhibit certain kinases and phosphatases involved in cancer pathways .
Antiviral Properties
Triazolopyrimidine derivatives have been explored for their antiviral properties. In vitro studies suggest that they may inhibit replication of viruses such as herpes simplex virus type 1 (HSV-1) . The mechanism often involves interference with viral RNA synthesis or assembly.
Antitumor Activity
Several studies have indicated that triazolopyrimidine compounds can inhibit the growth of tumor cell lines. For example, compounds structurally related to our target have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis .
The mechanism of action for this compound likely involves:
- Binding to specific enzymes or receptors.
- Modulating signaling pathways that lead to cell cycle arrest or apoptosis in tumor cells.
Case Studies and Research Findings
- Immunological Activity : A study on similar compounds revealed that they exhibited immunoregulatory effects by inhibiting lymphocyte proliferation and cytokine production .
- Anticancer Studies : Research demonstrated that certain derivatives inhibited the proliferation of human peripheral blood lymphocytes and showed promise in reducing tumor necrosis factor-alpha (TNF-α) production in whole blood cultures .
- Antiviral Activity : In vitro tests indicated that some derivatives inhibited HSV-1 replication in specific cell lines, showcasing potential therapeutic applications against viral infections .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
